molecular formula C6H8ClN3O2 B2581021 methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 1387563-28-1

methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate

Cat. No.: B2581021
CAS No.: 1387563-28-1
M. Wt: 189.6
InChI Key: ZVFKLLJKTFIJIQ-UHFFFAOYSA-N
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Description

Methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate typically involves a multi-step process. One common method starts with the preparation of 4-(chloromethyl)-1H-1,2,3-triazole, which is then reacted with methyl acetate under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving the use of catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by various nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The triazole ring can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a triazole derivative with an azide group.

Scientific Research Applications

Methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antifungal and antibacterial properties.

    Materials Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Research: It serves as a tool for studying the biological activity of triazole derivatives and their interactions with various biomolecules.

Mechanism of Action

The mechanism of action of methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(bromomethyl)-1H-1,2,3-triazol-1-yl]acetate
  • Methyl 2-[4-(iodomethyl)-1H-1,2,3-triazol-1-yl]acetate
  • Methyl 2-[4-(methyl)-1H-1,2,3-triazol-1-yl]acetate

Uniqueness

Methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate is unique due to the presence of the chloromethyl group, which provides specific reactivity that can be exploited in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

methyl 2-[4-(chloromethyl)triazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-12-6(11)4-10-3-5(2-7)8-9-10/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFKLLJKTFIJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(N=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1387563-28-1
Record name methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate
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